molecular formula C9H13Br2NO4 B14520280 Methyl 2,5-dibromo-3-[(4-oxoazetidin-2-yl)oxy]pentanoate CAS No. 62812-58-2

Methyl 2,5-dibromo-3-[(4-oxoazetidin-2-yl)oxy]pentanoate

Cat. No.: B14520280
CAS No.: 62812-58-2
M. Wt: 359.01 g/mol
InChI Key: AEDOQEQXOMVQOZ-UHFFFAOYSA-N
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Description

Methyl 2,5-dibromo-3-[(4-oxoazetidin-2-yl)oxy]pentanoate is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pentanoate backbone with two bromine atoms and an azetidinone moiety, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,5-dibromo-3-[(4-oxoazetidin-2-yl)oxy]pentanoate typically involves multiple steps, starting with the preparation of the azetidinone intermediate. The azetidinone can be synthesized through a cyclization reaction involving appropriate precursors. The final step involves the esterification of the pentanoate backbone with the azetidinone intermediate under controlled conditions, often using brominating agents to introduce the bromine atoms.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-dibromo-3-[(4-oxoazetidin-2-yl)oxy]pentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove bromine atoms or reduce other functional groups.

    Substitution: The bromine atoms can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.

Scientific Research Applications

Methyl 2,5-dibromo-3-[(4-oxoazetidin-2-yl)oxy]pentanoate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 2,5-dibromo-3-[(4-oxoazetidin-2-yl)oxy]pentanoate exerts its effects involves interactions with specific molecular targets. The azetidinone moiety can interact with enzymes or receptors, potentially inhibiting their activity. The bromine atoms may also play a role in these interactions, either through direct binding or by influencing the compound’s overall structure and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,5-dibromo-3-isopropyl-6-methyl-1,4-benzoquinone
  • 2,5-dibromo-3-methyl-6-(1-methylethyl)-2,5-cyclohexadiene-1,4-dione

Uniqueness

Methyl 2,5-dibromo-3-[(4-oxoazetidin-2-yl)oxy]pentanoate is unique due to its combination of a pentanoate backbone, bromine atoms, and an azetidinone moiety

Properties

CAS No.

62812-58-2

Molecular Formula

C9H13Br2NO4

Molecular Weight

359.01 g/mol

IUPAC Name

methyl 2,5-dibromo-3-(4-oxoazetidin-2-yl)oxypentanoate

InChI

InChI=1S/C9H13Br2NO4/c1-15-9(14)8(11)5(2-3-10)16-7-4-6(13)12-7/h5,7-8H,2-4H2,1H3,(H,12,13)

InChI Key

AEDOQEQXOMVQOZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(CCBr)OC1CC(=O)N1)Br

Origin of Product

United States

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